Impact of Halogen Substitution on Enantioselectivity
In the asymmetric reduction catalyzed by engineered Candida glabrata ketoreductase 1 (CgKR1) variants, the 2-chloro-4-fluoroacetophenone substrate (precursor to the target compound) achieved >99% enantioselectivity, which is quantitatively comparable to the 2-chloroacetophenone baseline but achieved with a significantly higher substrate loading tolerance of up to 200 mM [1]. Notably, the presence of the para-fluoro substituent in the target substrate did not diminish the >99% stereoselectivity while enabling higher volumetric productivity compared to the 3,4-difluoro analogs, which exhibited reduced conversion under identical conditions [2].
| Evidence Dimension | Enantioselectivity and Substrate Loading Tolerance in CgKR1 Variant Biocatalysis |
|---|---|
| Target Compound Data | Enantioselectivity >99% (for 2-chloro-4′-fluoroacetophenone); Substrate loading up to 200 mM |
| Comparator Or Baseline | 2-Chloroacetophenone: >99% enantioselectivity, but lower reported loading; 3,4-Difluoro analogs: Reduced conversion under identical conditions |
| Quantified Difference | Comparable stereoselectivity (>99%) but with 200 mM substrate loading capability (higher volumetric productivity) relative to less tolerant analogs |
| Conditions | CgKR1 variant (Phe92/Tyr208 mutants) with GDH cofactor regeneration; aqueous buffer system |
Why This Matters
Procurement of the correct 2-chloro-4-fluoro precursor ensures compatibility with high-substrate-loading enzymatic processes, maximizing volumetric productivity relative to difluoro analogs.
- [1] Xu, G. C., et al. (2016). Engineering of Candida glabrata Ketoreductase 1 for Asymmetric Reduction of α-Halo Ketones. ACS Catalysis, 6(9), 6034-6041. View Source
- [2] Koike, H., et al. (2020). Control of enantioselectivity in the enzymatic reduction of halogenated acetophenone analogs by substituent positions and sizes. Applied Microbiology and Biotechnology. View Source
